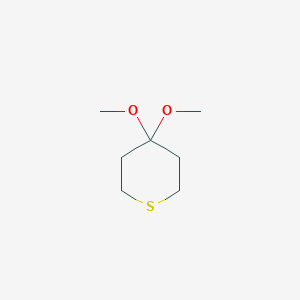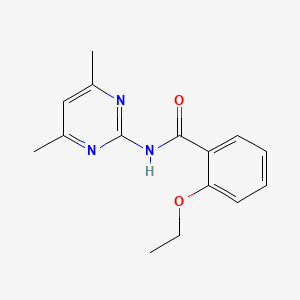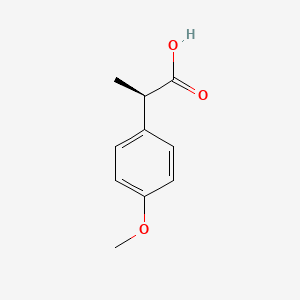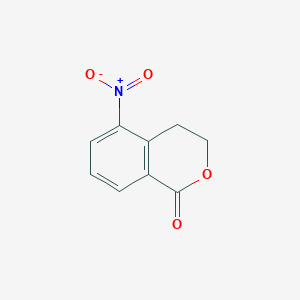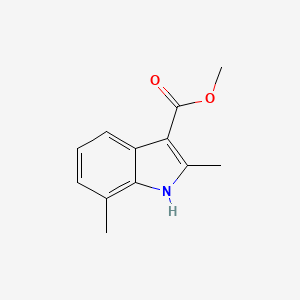![molecular formula C6H11BO4 B6600893 [2-(ethoxycarbonyl)cyclopropyl]boronic acid CAS No. 2031248-31-2](/img/structure/B6600893.png)
[2-(ethoxycarbonyl)cyclopropyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[2-(ethoxycarbonyl)cyclopropyl]boronic acid” is a type of boronic acid. Boronic acids are highly valuable building blocks in organic synthesis . The molecular formula of this compound is C6H11BO4 .
Synthesis Analysis
The synthesis of boronic acids and their derivatives, including “[2-(ethoxycarbonyl)cyclopropyl]boronic acid”, often involves processes such as catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of “[2-(ethoxycarbonyl)cyclopropyl]boronic acid” consists of a cyclopropyl group attached to a boronic acid group, with an ethoxycarbonyl group also attached to the cyclopropyl group .Chemical Reactions Analysis
Boronic acids, including “[2-(ethoxycarbonyl)cyclopropyl]boronic acid”, are often used in Suzuki–Miyaura (SM) cross-coupling reactions . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The boronic acid acts as a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Mécanisme D'action
Orientations Futures
The future directions for “[2-(ethoxycarbonyl)cyclopropyl]boronic acid” and other boronic acids involve their continued use in organic synthesis and coupling reactions. There is ongoing research into the development of new boron reagents for specific SM coupling conditions . Additionally, the use of boronic acids in the synthesis of pharmaceuticals and other complex organic molecules is a promising area of research.
Propriétés
IUPAC Name |
(2-ethoxycarbonylcyclopropyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BO4/c1-2-11-6(8)4-3-5(4)7(9)10/h4-5,9-10H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUUWMRIIMVSNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CC1C(=O)OCC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxycarbonylcyclopropane boronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


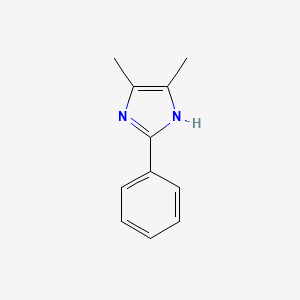

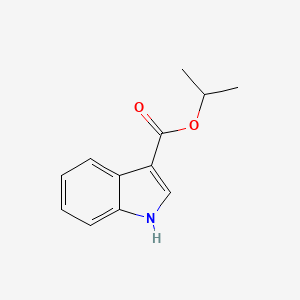
![Benzonitrile, 4-[(2-oxo-1(2H)-pyridinyl)methyl]-](/img/structure/B6600851.png)
